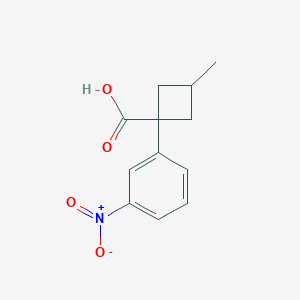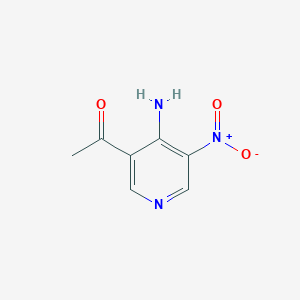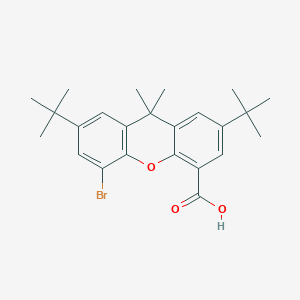
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H12Br2N2O3 and a molecular weight of 380.03 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms, a formyl group, and a tert-butyl carbamate group. It is primarily used in research and development settings.
準備方法
The synthesis of tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative followed by formylation and subsequent protection of the amine group with a tert-butyl carbamate. The reaction conditions often require the use of solvents like dichloromethane and reagents such as bromine and formylating agents .
化学反応の分析
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and potassium permanganate for oxidation .
科学的研究の応用
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atoms and formyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
tert-Butyl (3-formylpyridin-4-yl)carbamate: Lacks the bromine atoms, resulting in different chemical properties and uses.
tert-Butyl (2,6-dibromo-4-formylpyridin-3-yl)carbamate: Positional isomer with different substitution pattern on the pyridine ring.
特性
分子式 |
C11H12Br2N2O3 |
|---|---|
分子量 |
380.03 g/mol |
IUPAC名 |
tert-butyl N-(2,6-dibromo-3-formylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H12Br2N2O3/c1-11(2,3)18-10(17)14-7-4-8(12)15-9(13)6(7)5-16/h4-5H,1-3H3,(H,14,15,17) |
InChIキー |
QAXFKWUCGUCFLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1C=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13662734.png)



![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![3-Bromo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13662764.png)
![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)





